molecular formula C13H18N4O2 B2982343 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 2034236-35-4

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide

Cat. No.: B2982343
CAS No.: 2034236-35-4
M. Wt: 262.313
InChI Key: IPCHNUWWXWNEQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-8-7-11(15-17(8)4)5-6-14-13(18)12-9(2)16-19-10(12)3/h7H,5-6H2,1-4H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCHNUWWXWNEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)C2=C(ON=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide typically involves the following steps:

  • Formation of 1,5-dimethyl-1H-pyrazol-3-yl ethylamine: This can be achieved by reacting 1,5-dimethyl-1H-pyrazole with ethylamine under suitable reaction conditions.

  • Coupling with 3,5-dimethylisoxazole-4-carboxylic acid: The ethylamine derivative is then coupled with 3,5-dimethylisoxazole-4-carboxylic acid using coupling agents such as carbodiimides (e.g., DCC, EDC) in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at different positions of the pyrazole and isoxazole rings can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research has explored its use in drug discovery, particularly in the treatment of diseases such as malaria and leishmaniasis. Industry: The compound's derivatives are used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

  • N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine

Uniqueness: N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is unique due to its specific structural features and potential applications. Its pyrazole and isoxazole rings provide distinct chemical properties that differentiate it from other similar compounds.

This comprehensive overview highlights the significance of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide in various scientific and industrial fields. Its unique structure and diverse applications make it a valuable compound for further research and development.

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide typically involves several key steps:

  • Formation of the Pyrazole Ring : The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone.
  • Alkylation : The pyrazole derivative is alkylated using an appropriate alkyl halide (e.g., 2-bromoethylamine) in the presence of a base.
  • Isomerization and Carboxamide Formation : The final steps involve converting the intermediate into the isoxazole structure and introducing the carboxamide group through acylation with an appropriate acid chloride.

Biological Activity

Research indicates that compounds similar to N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide exhibit various biological activities:

Antimicrobial Activity

Studies have shown that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds derived from pyrazoles have demonstrated activity against Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 64 to 1024 µg/mL against various pathogens .

Antitumor Properties

Research has highlighted that certain pyrazole derivatives exhibit antitumor activity by inhibiting specific enzymes involved in cancer cell proliferation. For example, some derivatives have been identified as inhibitors of DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and are also targets in cancer therapy .

The mechanism of action for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular processes in pathogens or cancer cells.
  • Receptor Modulation : It can interact with various cellular receptors, leading to altered signal transduction pathways that affect cell growth and survival.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of a series of pyrazole derivatives against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial activity with MIC values significantly lower than conventional antibiotics .

Case Study 2: Antitumor Effects

Another research effort focused on the antitumor potential of pyrazole derivatives. Compounds were tested against several cancer cell lines, revealing that some exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects on tumor cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.